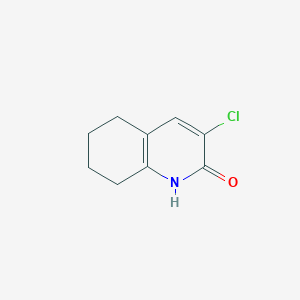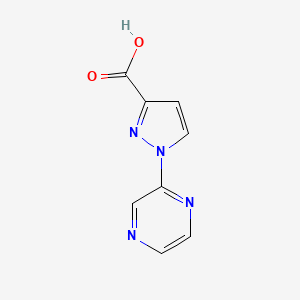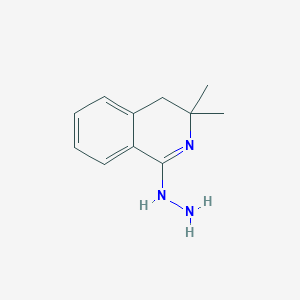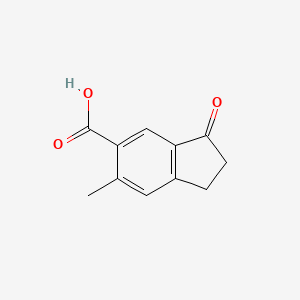
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico es un compuesto químico con la fórmula molecular C11H13NO2. Es un derivado del naftaleno, un hidrocarburo aromático policíclico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico típicamente implica la desaromatización de derivados del naftaleno mediante la adición nucleofílica de ciertos reactivos organometálicos . Un método común incluye el uso de ácidos de Lewis para facilitar la reacción. Por ejemplo, la adición nucleofílica de reactivos organometálicos a derivados del naftaleno se puede llevar a cabo bajo condiciones de reacción estándar .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar que el proceso sea rentable y respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución electrofílica y nucleofílica, a menudo catalizadas por ácidos o bases.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Ácidos, bases y diversos catalizadores.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de naftoquinona, mientras que la reducción puede producir derivados de dihidronaftaleno .
Aplicaciones Científicas De Investigación
El ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico implica su interacción con diversos objetivos y vías moleculares. Por ejemplo, puede actuar como un ligando, uniéndose a receptores o enzimas específicos, modulando así su actividad. Las vías y objetivos exactos dependen de la aplicación específica y del sistema biológico involucrado .
Comparación Con Compuestos Similares
Compuestos Similares
6-Amino-1,2,3,4-tetrahidronaftaleno-1-ona: Otro derivado del naftaleno con características estructurales similares.
Ácido 3-amino-6,11-dioxo-6,11-dihidro-5H-benzo[b]carbazol-1-carboxílico:
Singularidad
El ácido 6-amino-3,4-dihidronaftaleno-1-carboxílico es único debido a su patrón de sustitución específico en el anillo del naftaleno, que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas en síntesis orgánica y ciencia de materiales .
Propiedades
Número CAS |
99842-84-9 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
6-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h3-6H,1-2,12H2,(H,13,14) |
Clave InChI |
PDNQAGPBWLKSBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)N)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)









![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
